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These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the validation of analytical methods for the simultaneous

quantification of diosmin and hesperidin in tablet formulations. The protocols are based on

established high-performance liquid chromatography (HPLC) methods and adhere to the

International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction
Diosmin and hesperidin are flavonoid compounds commonly used in combination for the

treatment of chronic venous insufficiency and other vascular disorders.[6][7] Accurate and

reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of

pharmaceutical products containing these active ingredients. This document outlines a detailed

protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the simultaneous

determination of diosmin and hesperidin in tablets.[6][7][8]

Analytical Method Overview
The described method utilizes RP-HPLC with UV detection for the separation and

quantification of diosmin and hesperidin. Several studies have demonstrated the suitability of

C8 and C18 columns for this purpose.[6][8] The mobile phase typically consists of a mixture of

an acidic aqueous solution and an organic solvent like methanol or acetonitrile.[6][7][8][9]
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Caption: A flowchart illustrating the key stages of analytical method development, validation,

and application.
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Experimental Protocols
Materials and Reagents

Diosmin and Hesperidin reference standards

Diosmin and Hesperidin tablets

HPLC grade methanol[6][7][9]

HPLC grade acetonitrile

Orthophosphoric acid[6][7] or Formic acid[8]

HPLC grade water

Excipients used in the tablet formulation (for placebo preparation)

Instrumentation and Chromatographic Conditions
The following tables summarize typical chromatographic conditions reported in the literature.

Table 1: Example Chromatographic Conditions
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Parameter Condition 1 Condition 2 Condition 3

HPLC System Waters Symmetry C18 C8 column ODS-3

Column Dimensions
100 mm x 4.6 mm, 2.6

µm
75 mm x 4 mm, 5 µm

100 mm x 4.6 mm, 3

µm

Mobile Phase

0.1% Orthophosphoric

acid:Methanol (60:40

v/v)[6][7]

0.05% Formic acid

(pH 4.1):Methanol

(58:42 v/v)[8]

Methanol:Water

(40:60 v/v)[9]

Flow Rate 1.0 mL/min[6][7][9] 1.2 mL/min[8] 1.0 mL/min

Column Temperature Ambient 30 °C[8] 30 °C

Detection Wavelength 280 nm[6][7] 280 nm[8] 280 nm[9]

Injection Volume Not specified 5 µL[8][10] Not specified

Retention Time

(Diosmin)
~6.05 min[6] ~4.5 min[8] ~9.4 min[9]

Retention Time

(Hesperidin)
~8.56 min[6] ~2 min[8] ~6.6 min[9]

Preparation of Solutions
Accurately weigh about 45 mg of diosmin and 5 mg of hesperidin working standards.[11]

Transfer to a 10 mL volumetric flask.[11]

Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve.[11]

Make up the volume with the diluent.[11]

Prepare a series of dilutions from the stock solution to cover the desired concentration range

for linearity studies (e.g., 25% to 150% of the assay concentration).[11]

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

Accurately weigh a portion of the powder equivalent to the average tablet weight.
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Transfer to a suitable volumetric flask.

Add a portion of the diluent, sonicate for a specified time to ensure complete extraction of the

analytes.

Make up the volume with the diluent.

Filter the solution through a 0.45 µm syringe filter before injection.

Prepare a placebo solution by mixing the excipients in the same proportion as in the tablet

formulation and follow the same extraction procedure as for the sample solution.

Method Validation Protocol
The validation of the analytical method should be performed according to ICH Q2(R2)

guidelines.[1][2][3][4][5]

Logical Relationship of Validation Parameters

Core Method Performance

Method Reliability

Method Sensitivity

Specificity

Linearity

Accuracy PrecisionLimit of Detection

RobustnessLimit of Quantitation
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Caption: Interdependencies of key analytical method validation parameters.

Specificity
Objective: To demonstrate that the method can unequivocally assess the analytes in the

presence of components that may be expected to be present, such as impurities,

degradation products, and matrix components.

Procedure:

Inject the blank (diluent), placebo solution, standard solution, and sample solution.

Compare the chromatograms to ensure that there are no interfering peaks from the

excipients at the retention times of diosmin and hesperidin.

Peak purity analysis using a photodiode array (PDA) detector can also be performed.

Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the

analytical response over a specified range.

Procedure:

Inject at least five different concentrations of the working standard solutions in triplicate.

Construct a calibration curve by plotting the peak area against the concentration.

Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true

value.

Procedure:
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Perform recovery studies by spiking a known amount of standard drug into the placebo

solution at different concentration levels (e.g., 50%, 100%, and 150% of the assay

concentration).[9]

Analyze the samples in triplicate at each level.

Calculate the percentage recovery.

Precision
Objective: To assess the degree of scatter between a series of measurements obtained from

multiple sampling of the same homogeneous sample under the prescribed conditions.

Procedure:

Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution

on the same day and under the same experimental conditions.[11]

Intermediate Precision (Inter-day precision/Ruggedness): Repeat the analysis on different

days, with different analysts, or on different equipment.

Calculate the relative standard deviation (%RSD) for the peak areas.

Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate

variations in method parameters.

Procedure:

Introduce small variations in the chromatographic conditions, such as:

Flow rate (e.g., ± 0.1 mL/min).[9]

Mobile phase composition (e.g., ± 2% organic phase).

Column temperature (e.g., ± 5 °C).[9]

Analyze the standard solution under each modified condition.
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Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor,

theoretical plates).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected

and quantified, respectively.

Procedure:

These can be determined based on the standard deviation of the response and the slope

of the calibration curve.

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the

slope of the calibration curve.

Forced Degradation Studies
Objective: To assess the stability-indicating nature of the analytical method.

Procedure:

Expose the drug product to various stress conditions as per ICH guidelines (Q1A/Q1B),

including:[11]

Acid hydrolysis (e.g., 0.1 N HCl)[11][12][13]

Base hydrolysis (e.g., 0.1 N NaOH)[10][11][12][13]

Oxidative degradation (e.g., 3% H₂O₂)[11]

Thermal degradation[11][12][13]

Photolytic degradation[11][12][13]
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Analyze the stressed samples using the developed method.

Evaluate the chromatograms for the separation of diosmin and hesperidin from any

degradation products.

Data Presentation
Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation
Parameter

Acceptance
Criteria

Example Result
(Diosmin)

Example Result
(Hesperidin)

Specificity

No interference at the

retention time of the

analytes.

Complies Complies

Linearity (Correlation

Coefficient, r²)
≥ 0.998 0.9992 0.9983

Accuracy (%

Recovery)
98.0% - 102.0% 99.5% - 101.5% 99.0% - 101.0%

Precision (% RSD)

- Repeatability ≤ 2.0% 0.33%[11] 0.18%[11]

- Intermediate

Precision
≤ 2.0% < 1.0% < 1.0%

Robustness

System suitability

parameters should

pass.

Complies Complies

LOD Report value 2.5 µg/mL[14] 1.2 µg/mL[14]

LOQ Report value 5.5 µg/mL[14] 3.5 µg/mL[14]

Note: The example results are illustrative and may vary depending on the specific method and

laboratory conditions.

Conclusion
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The described RP-HPLC method, when validated according to the outlined protocol, is suitable

for the routine quality control analysis of diosmin and hesperidin in combined tablet dosage

forms. The method is specific, linear, accurate, precise, and robust, ensuring reliable and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes & Protocols for Analytical Method
Validation of Diosmin and Hesperidin Tablets]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1670713#analytical-method-validation-for-
diosmin-and-hesperidin-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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